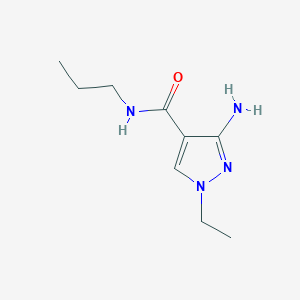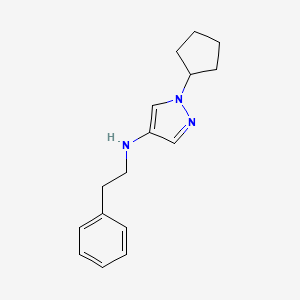![molecular formula C15H20FN3O B11737227 [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11737227.png)
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine is a synthetic compound that belongs to the class of heterocyclic amines. This compound features a pyrazole ring substituted with an ethyl and a fluoro group, and a methoxyphenyl group attached to an ethylamine chain. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the ethyl and fluoro substituents. The final step involves the coupling of the pyrazole derivative with the 3-methoxyphenyl ethylamine.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Substituents: The ethyl and fluoro groups are introduced via alkylation and halogenation reactions, respectively.
Coupling Reaction: The final step involves the coupling of the substituted pyrazole with 3-methoxyphenyl ethylamine using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][2-(3-chlorophenyl)ethyl]amine
- [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][2-(3-hydroxyphenyl)ethyl]amine
- [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][2-(3-nitrophenyl)ethyl]amine
Uniqueness
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the pyrazole ring with the methoxyphenyl ethylamine moiety provides distinct properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C15H20FN3O |
|---|---|
Peso molecular |
277.34 g/mol |
Nombre IUPAC |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C15H20FN3O/c1-3-19-15(16)13(11-18-19)10-17-8-7-12-5-4-6-14(9-12)20-2/h4-6,9,11,17H,3,7-8,10H2,1-2H3 |
Clave InChI |
LXHFCWHYSHEHLW-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C=N1)CNCCC2=CC(=CC=C2)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-methoxypropyl)amine](/img/structure/B11737159.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine](/img/structure/B11737163.png)
![[2-(morpholin-4-yl)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737165.png)
![2-Cyano-N-[(dimethylamino)methylidene]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11737181.png)
![4-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}-2-methoxyphenol](/img/structure/B11737187.png)
![[(3aR,7aR)-1,2,3,4,5,6,7,7a-octahydroisoindol-3a-yl]methanol](/img/structure/B11737195.png)
![3-(2-Chlorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B11737203.png)
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11737204.png)
![bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737208.png)
![2H-naphtho[2,3-d][1,3]dioxole-2-carbonyl chloride](/img/structure/B11737211.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737220.png)
![N-[(furan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11737226.png)
